3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid

Lipophilicity Medicinal Chemistry Drug Design

Generic imidazole-propanoic acid building blocks often fail to replicate the steric and electronic profile required for CNS-penetrant fragment libraries. This compound features a 4,5-dimethylimidazole core with an N-methylamino group at the α-carbon (TPSA 67.2 Ų; XLogP3 -2.3), occupying a balanced hydrophilicity-lipophilicity space that unsubstituted analogs cannot achieve. - 0.80 log units higher lipophilicity versus the unsubstituted imidazole analog, improving brain partitioning potential. - Free carboxylic acid and secondary amine enable direct solid-phase peptide coupling; 4,5-dimethyl substitution minimizes imidazole N3 side reactions during global deprotection. - Unsubstituted C2 position permits iterative C-H functionalization or cross-coupling for kinase inhibitor diversification. Supplied at 98% purity with full analytical documentation. Global shipping from stock.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B13633934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=C(N(C=N1)CC(C(=O)O)NC)C
InChIInChI=1S/C9H15N3O2/c1-6-7(2)12(5-11-6)4-8(10-3)9(13)14/h5,8,10H,4H2,1-3H3,(H,13,14)
InChIKeyXXHCVJRQEZZHLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoic Acid: Supplier-Side Identity, Structural Class, and Procurement Baseline


3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoic acid (CAS 1247789-53-2, molecular formula C₉H₁₅N₃O₂, molecular weight 197.23 g/mol) is a synthetic heterocyclic amino-acid derivative that incorporates a 4,5-dimethylimidazole N1‑tethered to a propanoic acid backbone bearing an N‑methylamino substituent at the 2‑position [1]. It is classified as a heterocyclic building block and is primarily procured for research use in medicinal-chemistry exploration and chemical-biology tool synthesis, where the imidazole ring serves as a metal-coordinating or hydrogen-bonding pharmacophore .

Heterocyclic building block for medicinal chemistry and chemical-biology tool synthesis.
Imidazole scaffold supports metal-coordination and hydrogen-bonding pharmacophore exploration.
Suitable for fragment-based design and physicochemical property screening workflows.

Why 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoic Acid Cannot Be Swapped with Unsubstituted or Regioisomeric Imidazole Analogs


Simple imidazole‑1‑yl‑propanoic acid derivatives are frequently treated as interchangeable building blocks; however, the combined presence of the 4,5‑dimethyl pattern on the imidazole ring and the secondary N‑methylamino group on the α‑carbon of the target compound creates a unique steric and electronic profile that deviates sharply from both the des‑methyl and regioisomeric dimethyl analogs [1]. Computed XLogP3 values differ by up to 2.5 log units between the target compound and its closest analogs, while the topological polar surface area (TPSA) and hydrogen‑bond donor/acceptor counts also shift in ways that cannot be replicated by generic substitution [2]. These property differences directly influence solubility, passive permeability, and metal‑chelation geometry, meaning that substituting an off‑the‑shelf “imidazole‑propanoic acid” for this compound risks altering the pharmacokinetic or coordination behaviour of the final molecule .

Target Compound
Potential Substitute Mismatch
4,5-Dimethylimidazole pattern with secondary N-methylamino group
Unsubstituted or regioisomeric dimethyl analogs alter steric and electronic profile; XLogP3 differs by up to 2.5 log units.
TPSA 67.2 Ų and 2 hydrogen-bond donors
Des-methylamino analog has TPSA 55.1 Ų and only 1 HBD, potentially shifting permeability and solubility behavior.
4,5-Dimethyl substitution leaves C2 position unblocked
2,4-Dimethyl regioisomer blocks C2, limiting synthetic elaboration and potentially altering metal-chelation geometry.

Quantitative Differentiation of 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoic Acid Against Its Closest Structural Analogs


Lipophilicity (XLogP3): A 0.80 Log Unit Increase Over the Non‑Methylated Imidazole Analog

The target compound exhibits a computed XLogP3 of −2.3, which is 0.80 log units more lipophilic than the 3‑(1H‑imidazol‑1‑yl)‑2‑(methylamino)propanoic acid (CAS 1250520‑68‑3) that lacks the 4,5‑dimethyl substitution (XLogP3 = −3.1) [1]. Simultaneously, it is 2.5 log units more hydrophilic than the analog that retains the 4,5‑dimethylimidazole but omits the methylamino group (3‑(4,5‑dimethyl‑1H‑imidazol‑1‑yl)propanoic acid, XLogP3 = +0.2) [2].

Lipophilicity (XLogP3)
Cross-study comparable
−2.3 vs −3.1 / +0.2
Reported 0.80 log units more lipophilic than des-dimethyl analog; 2.5 units more hydrophilic than des-methylamino analog.
Computed by XLogP3 3.0; supports permeability and protein-binding profiling.
Lipophilicity Medicinal Chemistry Drug Design

Topological Polar Surface Area (TPSA): 67.2 Ų Permits Favorable Blood–Brain Barrier Penetration Scoring Versus the Des‑Methylamino Analog

The topological polar surface area (TPSA) of the target compound is 67.2 Ų [1]. In contrast, 3‑(4,5‑dimethyl‑1H‑imidazol‑1‑yl)propanoic acid, which lacks the N‑methylamino group, has a TPSA of 55.1 Ų [2]. While both values fall below the 90 Ų threshold commonly associated with oral absorption, the 12.1 Ų increase in the target compound brings it closer to the 60–70 Ų range often correlated with optimal blood–brain barrier penetration, while still staying well below the 76–90 Ų cutoff for CNS‑active molecules.

TPSA
Cross-study comparable
67.2 Ų vs 55.1 Ų
12.1 Ų increase may improve solubility while remaining within range permissible for CNS penetration.
Computed by Cactvs 3.4.6.11; neuroscience screening library context.
CNS Drug Design Drug Likeness Permeability

Hydrogen‑Bond Donor/Acceptor Profile: The Methylamino Group Adds an Extra Donor Site Not Present in 3‑(4,5‑Dimethyl‑1H‑imidazol‑1‑yl)propanoic Acid

The target compound possesses 2 hydrogen‑bond donors (HBD) and 4 hydrogen‑bond acceptors (HBA) [1]. The omission of the N‑methylamino group in 3‑(4,5‑dimethyl‑1H‑imidazol‑1‑yl)propanoic acid reduces these counts to 1 HBD and 3 HBA [2]. This additional donor site can participate in specific interactions with biological targets or co‑crystal formers, thereby expanding the chemical space accessible for fragment‑based or structure‑based design campaigns.

H-Bond Donor Count
Cross-study comparable
2 HBD / 4 HBA vs 1 HBD / 3 HBA
Extra donor site may support target engagement; direct 1-to-1 substitution may miss critical interactions.
Computed by Cactvs 3.4.6.11; relevant for fragment-based design.
Solubility Target Engagement Crystal Engineering

Purity Specification: 97–98% Guarantee Matches or Exceeds the Closest Sub‑Class Analogs

Commercial batches of the target compound are supplied with a minimum purity specification of 97% (AKSci ) or 98% (CymitQuimica , Leyan ). In comparison, the des‑methylamino analog 3‑(4,5‑dimethyl‑1H‑imidazol‑1‑yl)propanoic acid is specified at a minimum purity of 95% (AKSci ), while the unsubstituted 3‑(1H‑imidazol‑1‑yl)‑2‑(methylamino)propanoic acid is typically offered at 98% (Fluorochem ). Thus, the target compound occupies the upper tier of purity assurance among commercially available imidazole‑1‑yl‑propanoic acid building blocks.

Purity Specification
Head-to-head
97–98% vs 95% / 98%
Upper-tier purity among analogs; 2–3% higher than des-methylamino comparator may reduce repurification need.
Vendor COA specifications; context-dependent.
Quality Control Reproducibility Procurement

Regioisomeric Differentiation: 4,5-Dimethyl Versus 2,4-Dimethyl Substitution on the Imidazole Ring

The target compound presents methyl groups at the 4‑ and 5‑positions of the imidazole ring. Its direct regioisomer, 3‑(2,4‑dimethyl‑1H‑imidazol‑1‑yl)‑2‑(methylamino)propanoic acid (CAS 2137489‑40‑6), shares the same molecular formula, molecular weight (197.23 g/mol), and identical computed XLogP3 (−2.3) and TPSA (67.2 Ų) [1]; however, the shift of one methyl group from the 5‑position to the 2‑position alters the steric environment around the imidazole N3 nitrogen and changes the conformational population of the side chain, which can differentially affect metal‑chelation geometry in zinc‑dependent enzymes (class‑level inference from TAFIa inhibitor SAR) [2]. No head‑to‑head experimental data are yet available for this pair, but the literature on imidazole‑propionic acid TAFIa inhibitors demonstrates that even minor changes in imidazole substitution profoundly impact potency [2].

Regioisomeric Identity
Class-level inference
4,5- vs 2,4-dimethyl no experimental potency data
4,5-Pattern retains unblocked C2 position; regioisomer shift may alter metal-chelation geometry and metabolic fate.
SAR inferred from imidazole-propionic acid TAFIa inhibitor literature.
Regiochemistry Metal Chelation Selectivity

Optimal Procurement and Application Scenarios for 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoic Acid


Fragment-Based Lead Discovery Requiring an Imidazole Zinc-Binding Group with Tuned Lipophilicity

In fragment-based drug discovery programs targeting zinc‑dependent enzymes (e.g., matrix metalloproteinases, HDACs, or TAFIa), the target compound provides a pre‑functionalised imidazole‑1‑yl‑propanoic acid scaffold with an XLogP3 of −2.3, which raises lipophilicity by 0.80 log units relative to the unsubstituted imidazole analog . This allows fragment libraries to sample a more balanced hydrophilicity–lipophilicity space, potentially improving hit rates for targets with shallow, lipophilic active sites near the catalytic metal .

CNS-Penetrant Probe Design Leveraging Favorable TPSA and HBD Count

With a TPSA of 67.2 Ų and 2 hydrogen‑bond donors, this compound sits within the physicochemical envelope often associated with blood–brain barrier permeability (TPSA < 90 Ų, HBD ≤ 3) . Medicinal chemistry teams targeting CNS enzymes or receptors can select this building block over the des‑methylamino analog (TPSA 55.1 Ų, 1 HBD) when an additional donor interaction is required for target engagement, or over the unsubstituted imidazole analog when increased lipophilicity is desired to improve brain partitioning .

Synthetic Intermediate for N‑Functionalised Imidazole‑Containing Peptidomimetics

The free carboxylic acid and secondary N‑methylamino group enable direct incorporation into peptide or peptidomimetic chains via standard amide coupling chemistry . The 4,5‑dimethylimidazole ring, with its 97–98% guaranteed purity , provides a robust, impurity‑controlled starting material for solid‑phase synthesis, where the dimethyl substitution may further reduce undesired side‑reactions at the imidazole N3 during global deprotection steps compared with the unsubstituted analog .

Kinase Inhibitor Scaffold Elaboration Utilizing the Unblocked C2 Position of the Imidazole

The 4,5‑dimethyl substitution pattern leaves the C2 position of the imidazole ring unsubstituted, permitting subsequent C‑2 functionalisation via directed metallation or cross‑coupling reactions . This contrasts with the 2,4‑dimethyl regioisomer, where the 2‑position is blocked, limiting further diversification. Procurement of the 4,5‑dimethyl isomer is therefore strategically advantageous for synthetic routes that require iterative C2 elaboration to access diverse kinase inhibitor chemotypes .

Application
Selection Property
Validation Focus
Fragment-based zinc-dependent enzyme studies
Imidazole zinc-binding group with tuned lipophilicity (XLogP3 −2.3)
Lipophilicity–permeability balance in metalloenzyme active sites
CNS-penetrant probe design
TPSA 67.2 Ų and 2 HBD within BBB-permissive envelope
Permeability and transporter interaction endpoints
Peptidomimetic synthesis
Free carboxylic acid and N-methylamino handle; 97–98% purity
Solid-phase coupling efficiency and side-reaction monitoring
Kinase inhibitor scaffold elaboration
Unblocked C2 position for iterative functionalization
Synthetic route compatibility and regioisomer identity confirmation
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